molecular formula C17H17NO2 B1619304 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol CAS No. 41339-61-1

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol

Cat. No. B1619304
CAS RN: 41339-61-1
M. Wt: 267.32 g/mol
InChI Key: SQAUQUOZCKVQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” is a chemical compound. However, there’s limited information available about this specific compound. It’s worth noting that there are similar compounds like “2-(5-Benzyloxy-1H-indol-3-yl)-ethylamine” and “1-[5-(Benzyloxy)-1H-indol-3-yl]ethanone” which are used for research and development12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol”. However, similar compounds like “ETHYL 2-(5-(BENZYLOXY)-1H-INDOL-3-YL)ETHYLCARBAMATE” and “N-(2-(5-(BENZYLOXY)-1H-INDOL-3 -YL)ETHYL)ACETAMIDE” are available for research purposes34.



Molecular Structure Analysis

The molecular structure of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” is not readily available. However, similar compounds like “N-(2-(5-(BENZYLOXY)-1H-INDOL-3 -YL)ETHYL)ACETAMIDE” have a molecular formula of C19H20N2O24.



Chemical Reactions Analysis

Specific chemical reactions involving “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” are not readily available. More research is needed in this area.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” are not readily available. However, similar compounds like “2-(5-BENZYLOXY-1H-INDOL-3-YL)-ETHYLAMINE” are available for research1.


Scientific Research Applications

Cognitive Enhancement and Antihypoxic Activities

A study by Ono et al. (1995) explored derivatives of indole, including compounds related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, for their antiamnestic and antihypoxic activities. They found certain derivatives to be effective in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice.

Synthesis and Pharmaceutical Applications

Brahmachari and Banerjee (2014) discussed the synthesis of indole derivatives, including those structurally related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, emphasizing their pharmaceutical relevance (Brahmachari & Banerjee, 2014).

Catalytic Applications in Synthesis

Kaur et al. (2020) studied the use of mandelic acid as a catalyst for synthesizing indole derivatives, which are structurally similar to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Kaur et al., 2020).

Oxa-Pictet-Spengler Cyclization

Zhang et al. (2005) researched the silicon-directed oxa-Pictet-Spengler cyclization using 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols, a compound closely related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Zhang et al., 2005).

Antifungal Activity

Singh and Vedi (2014) synthesized novel triazolylindole derivatives, related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, and evaluated their antifungal activity (Singh & Vedi, 2014).

Antibacterial and Antifungal Properties

Dandia, Sehgal, and Upreti (1995) investigated novel benzothiazepines synthesized from indole derivatives, similar to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, for their potential antibacterial and antifungal properties (Dandia, Sehgal, & Upreti, 1995).

Ulcer Prevention

Tayeby et al. (2017) explored the ulcer prevention potential of an indole derivative, akin to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol, in an HCl/Ethanol-induced gastric ulcer rat model (Tayeby et al., 2017).

Cytotoxic and Antioxidant Evaluation

IOSR Journals, Kolanpaka, and Gade (2015) synthesized new heterocyclic moieties from indole derivatives and evaluated their cytotoxic and antioxidant activities (IOSR Journals, Kolanpaka, & Gade, 2015).

Antibacterial Potentials

Rubab et al. (2017) synthesized and evaluated the antibacterial potentials of acetohydrazides derived from indole, structurally related to 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (Rubab et al., 2017).

Enantioselective Synthesis

Frydenvang et al. (2004) achieved the enantioselective synthesis of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, closely related to the compound of interest, via chiral chromatography (Frydenvang et al., 2004).

Safety And Hazards

The safety data sheet for “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” is not readily available. However, in general, when handling chemical substances, it’s important to use personal protective equipment and ensure adequate ventilation5.


Future Directions

The future directions for “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol” are not readily available. However, given its structural similarity to other research chemicals, it could potentially be used in various research and development applications.


Please note that this analysis is based on the limited information available and more research is needed for a comprehensive understanding of “2-(5-Benzyloxy-1H-indol-3-yl)-ethanol”.


properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUQUOZCKVQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353552
Record name 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol

CAS RN

41339-61-1
Record name 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl 5-benzyloxyindol-3-ylglyoxylate (10 g.) and sodium borohydride (3.7 g.) in isopropanol (100 ml.) was stirred and refluxed for 5 hours. The cooled mixture was diluted with water and extracted with dichloromethane. Evaporation of the extract gave a pale yellow oil which crystallised from a mixture of toluene and petroleum ether to give 5-benzyloxy-3-(2-hydroxyethyl)indole as a white crystalline powder m.p. 97°-98°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol
Reactant of Route 3
Reactant of Route 3
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol
Reactant of Route 4
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol
Reactant of Route 5
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol
Reactant of Route 6
Reactant of Route 6
2-(5-Benzyloxy-1H-indol-3-yl)-ethanol

Citations

For This Compound
1
Citations
PM Wood, LWL Woo, JR Labrosse… - …, 2010 - Wiley Online Library
The design and synthesis of a series of bicyclic ring containing dual aromatase–sulfatase inhibitors (DASIs) based on the aromatase inhibitor (AI) 4‐[(4‐bromobenzyl)(4H‐1,2,4‐triazol‐4…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.